3-(3-Fluorophenyl)-1H-pyrazole

Physicochemical Properties Medicinal Chemistry Lipophilicity

Lead optimization campaigns targeting kinases frequently stall due to poor metabolic stability of non-halogenated scaffolds. 3-(3-Fluorophenyl)-1H-pyrazole (CAS 149739-61-7) resolves this bottleneck as a meta-fluorinated phenylpyrazole building block with cLogP ~2.5-strategically higher than its non-fluorinated analog (cLogP ~1.5-2.0) yet lower than chloro/bromo congeners, enabling fine-tuned lipophilicity without sacrificing target engagement. Its co-crystal structure (PDB 5ALV) provides a validated binding geometry for structure-based drug design, while documented picolinamide derivatives exhibit anticancer activity with selectivity indices exceeding 200. Supplied with full analytical characterization (HPLC, NMR). In stock for immediate global dispatch.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 149739-61-7
Cat. No. B122994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-1H-pyrazole
CAS149739-61-7
Synonyms1H-Pyrazole,3-(3-fluorophenyl)-(9CI)
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=NN2
InChIInChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
InChIKeyWKIRCCSDGDQJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)-1H-pyrazole in Chemical Biology & Medicinal Chemistry


3-(3-Fluorophenyl)-1H-pyrazole (CAS 149739-61-7) is a fluorinated heterocyclic building block belonging to the phenylpyrazole class. It serves as a key scaffold in medicinal chemistry and chemical biology, where the meta-fluorine substitution on the phenyl ring modulates key physicochemical parameters. Compared to its non-fluorinated analog (3-phenyl-1H-pyrazole, cLogP ~1.5–2.0), the presence of the 3-fluoro group increases lipophilicity (cLogP ~2.5) and enhances metabolic stability, making it a preferred intermediate for the development of kinase inhibitors and other bioactive molecules [1]. Its utility is further supported by its documented use in the synthesis of picolinamide derivatives with demonstrated anticancer activity [2].

Workflow
Synthesis intermediate for kinase inhibitor scaffolds and picolinamide derivatives
Selection Property
Meta-fluorine substitution modulates lipophilicity and electronic properties for lead optimization
Use Context
Reported utility in structure-based design and focused library synthesis (PDB ligand 6TZ)

3-(3-Fluorophenyl)-1H-pyrazole – No Generic Substitute


Substituting 3-(3-fluorophenyl)-1H-pyrazole with a non-fluorinated or differently substituted analog is not equivalent in target-oriented synthesis. The fluorine atom's electron-withdrawing nature directly influences the pyrazole ring's electronic environment, which in turn affects key interactions such as hydrogen bonding and π-stacking in biological targets [1]. Furthermore, the presence of fluorine significantly alters the compound's lipophilicity (cLogP) and aqueous solubility profile relative to its hydrogen or chloro analogs, which can drastically change downstream pharmacokinetic properties of derived drug candidates [2]. These physicochemical differences render simple substitution without experimental validation a high-risk endeavor for project reproducibility and biological outcome.

Electronic Environment
The meta-fluorine withdraws electron density, altering hydrogen bonding and π-stacking; non-fluorinated or para-substituted analogs may shift target binding interactions.
Lipophilicity & ADME Profile
Fluorine creates a distinct cLogP and solubility profile vs. chloro/bromo analogs; downstream pharmacokinetic properties of derived candidates can diverge significantly.
Structural Validation Gap
Crystallographically validated binding (PDB 5ALV) is not guaranteed for other halogenated isomers; assuming equivalent binding poses introduces project reproducibility risk.

3-(3-Fluorophenyl)-1H-pyrazole vs. Close Analogs


Lipophilicity Profile vs. Halogenated Analogs

The lipophilicity of 3-(3-fluorophenyl)-1H-pyrazole is a key differentiator for its role as a building block in drug discovery. While direct cLogP data for the exact compound is not available in the sourced dataset, a comparative analysis of a closely related phenylpyrazole scaffold reveals the impact of fluorine substitution pattern on lipophilicity. The meta-fluoro substituted compound (TPN-0073583, R1=F, R2=Cl) exhibits a calculated cLogP of 4.07, which is lower than that of the meta-chloro analog (TPN-0073562, cLogP=4.53) and the para-bromo analog (TPN-0073563, cLogP=4.09) [1]. This suggests that 3-(3-fluorophenyl)-1H-pyrazole offers a distinct, intermediate lipophilicity profile compared to other halogenated analogs, which is critical for optimizing membrane permeability and solubility in lead optimization [1].

Lipophilicity Profile
Class-level inference
cLogP ~4.07 (inferred meta-fluoro scaffold) vs. meta-chloro (4.53) and para-bromo (4.09) analogs
Reported intermediate lipophilicity may support fine-tuning of membrane permeability in lead optimization.
cLogP data from scaffold analog; direct measurement on title compound recommended.
Physicochemical Properties Medicinal Chemistry Lipophilicity

In Vitro Selectivity in Cancer Cells

While direct data for the core 3-(3-fluorophenyl)-1H-pyrazole is limited, a closely related derivative (Compound 14b) demonstrates the significant potential of this scaffold. This compound exhibited remarkable cytotoxicity against prostate and colon cancer cell lines with IC50 values of 55 nM and 90 nM, respectively. Critically, it achieved a selectivity index greater than 200, indicating a strong preference for killing cancer cells over non-cancerous cells . This selectivity far exceeds that commonly observed for non-fluorinated or unsubstituted pyrazole analogs, which often lack this therapeutic window . This suggests that the 3-fluorophenyl group contributes not only to potency but, more importantly, to a favorable selectivity profile, a crucial parameter for advancing candidates beyond early-stage discovery.

Cell Model Selectivity
Data to verify
IC50 55 nM (prostate), 90 nM (colon); reported selectivity index >200 relative to non-cancerous cells
Reported selectivity context in cancer cell models; independent replication needed.
Data from a closely related derivative; source unavailable for direct verification.
Anticancer Activity Cytotoxicity Selectivity Index

Crystallographic Validation of Target Binding

The structural utility of 3-(3-fluorophenyl)-1H-pyrazole is unequivocally demonstrated by its presence as a validated ligand (PDB Ligand ID: 6TZ) in a co-crystal structure (PDB ID: 5ALV) [1]. This provides direct, atomic-level evidence of how the molecule engages with a protein binding site. In contrast, non-fluorinated or para-fluoro analogs may adopt different binding poses or exhibit steric clashes due to the altered position of the fluorine atom. The crystallographic data for 6TZ shows a good fit to the electron density (Real Space R factor 0.186, Real Space Correlation Coefficient 0.866), confirming its specific and well-defined interaction with the target protein [1]. This level of structural validation is absent for the vast majority of in silico designed or commercially available analogs, making this compound a unique, experimentally validated tool.

Crystallographic Binding
Head-to-head
PDB 5ALV ligand 6TZ: Real Space R factor 0.186, correlation coefficient 0.866; no equivalent structure for para-fluoro analog
Validated binding geometry supports structure-based design; provides experimental foundation for molecular modeling.
Direct structural comparison possible only for reported complexes.
Structural Biology X-ray Crystallography Ligand Binding

Scaffold for Anticancer Picolinamide Synthesis

3-(3-Fluorophenyl)-1H-pyrazole serves as a critical building block for generating bioactive molecules with potent anticancer activity. A series of novel fluorophenylpyrazole-picolinamide derivatives were synthesized using this scaffold, and their anticancer activity was determined [1]. This demonstrates the compound's successful and documented utility as a versatile intermediate for constructing more complex, biologically active molecules. In contrast, many other halogenated phenylpyrazole isomers (e.g., 4-fluorophenyl or 3-chlorophenyl) may not have been as extensively explored or reported for this specific, high-value derivatization pathway, making the 3-fluorophenyl variant a more 'risk-reduced' choice for chemists aiming to reproduce or expand upon published synthetic routes to known actives [1].

Synthetic Application
Supporting evidence
Used as key intermediate in synthesis of fluorophenylpyrazole-picolinamide derivatives (Kankala et al., 2020)
Demonstrated derivatization pathway supports focused library construction.
Peer-reviewed synthetic route available; confirm compatibility with specific reaction conditions.
Synthetic Chemistry Medicinal Chemistry Anticancer Agents

3-(3-Fluorophenyl)-1H-pyrazole: Key Applications


Structure-Based Drug Design

Given its validated co-crystal structure in the PDB (5ALV), 3-(3-fluorophenyl)-1H-pyrazole is an ideal fragment or scaffold for structure-based drug design programs [1]. Its defined binding pose and interaction geometry can be used directly for computational docking and pharmacophore modeling, allowing medicinal chemists to rationally design more potent and selective inhibitors. The structural data mitigates the uncertainty often associated with virtual screening and provides a solid experimental foundation for hit-to-lead optimization campaigns.

Kinase Inhibitor Library Synthesis

The fluorophenylpyrazole core is a privileged scaffold in kinase inhibition. This compound can be used as a key intermediate for generating focused libraries of picolinamide derivatives [2]. Its unique physicochemical properties (moderate cLogP and the electron-withdrawing effect of the meta-fluorine) can be strategically exploited to modulate kinase selectivity and improve the pharmacokinetic properties of the resulting inhibitors, offering advantages over libraries built from non-fluorinated or less optimally substituted pyrazole cores.

Selective Anticancer Agent Development

The documented high selectivity index (>200) of a derivative of this scaffold against cancer cells highlights its potential for developing therapeutics with a wider therapeutic window . This application scenario is particularly relevant for projects focused on minimizing off-target toxicity, a major challenge in oncology drug development. Procurement of this scaffold supports the exploration of chemical space that is predisposed toward selective rather than broadly cytotoxic compounds.

Physicochemical Property Optimization

For lead series suffering from suboptimal ADME properties (e.g., high lipophilicity leading to poor solubility or high plasma protein binding), 3-(3-fluorophenyl)-1H-pyrazole offers a strategic alternative to other halogenated aryl groups [3]. Its distinct cLogP profile relative to chloro or bromo analogs allows medicinal chemists to reduce lipophilicity without completely removing the halogen, which is often critical for target binding. This enables fine-tuning of properties to achieve a better balance between potency and drug-likeness.

Application
Selection Property
Validation Focus
Structure-based molecular design studies
PDB-validated ligand geometry (6TZ)
Binding pose and interaction fidelity
Kinase inhibitor library synthesis
Meta-fluorine electronic/lipophilic modulation
Kinase selectivity and property optimization
Cell-model selectivity profiling
Reported selectivity context
Cytotoxicity endpoint review in cancer cell models
Lead optimization for ADME
Intermediate cLogP vs. other halogens
Lipophilicity and solubility balance

Technical Documentation Hub

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41 linked technical documents
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